molecular formula C12H16ClN3O B155617 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 6961-12-2

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B155617
CAS No.: 6961-12-2
M. Wt: 253.73 g/mol
InChI Key: PQQACCWSEYIFQR-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a synthetic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperidine ring attached to a benzodiazole core, forming a unique structure that has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include oxidized benzodiazole derivatives, reduced benzodiazole derivatives, and various substituted benzodiazole compounds.

Scientific Research Applications

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride

Comparison: Compared to these similar compounds, 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific benzodiazole core structure, which imparts distinct pharmacological properties. The presence of the piperidine ring further enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQACCWSEYIFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-12-2
Record name NSC63607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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